molecular formula C22H26FN3O5S B2774568 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 898348-14-6

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide

Katalognummer: B2774568
CAS-Nummer: 898348-14-6
Molekulargewicht: 463.52
InChI-Schlüssel: YGVNOTRZUXCWBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and an oxalamide moiety, contributing to its diverse chemical reactivity and biological activity.

Eigenschaften

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-31-20-8-3-2-7-19(20)25-22(28)21(27)24-14-13-17-6-4-5-15-26(17)32(29,30)18-11-9-16(23)10-12-18/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVNOTRZUXCWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the piperidine intermediate.

    Oxalamide Formation: The final step involves the reaction of the sulfonylated piperidine with an oxalamide derivative, typically under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can be used to modify the oxalamide moiety or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including material science and catalysis.

Wirkmechanismus

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group and piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The oxalamide moiety may also contribute to the compound’s overall effect by stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound with a complex structure that suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.
  • 4-Fluorobenzenesulfonyl Group : Enhances solubility and biological activity.
  • Ethanediamide Backbone : Provides structural stability and potential for interactions with biological targets.
  • 2-Methoxyphenyl Substituent : May contribute to the compound's pharmacological properties.

Anti-inflammatory Properties

Preliminary studies have indicated that N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide exhibits significant anti-inflammatory effects. Specifically, it has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .

The mechanism of action is believed to involve:

  • Inhibition of Nitric Oxide Synthase (iNOS) : By reducing iNOS expression, the compound can lower nitric oxide levels, which are often elevated during inflammatory responses.
  • Modulation of Cytokine Production : The compound may influence the secretion of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce inflammation markers in cell cultures. For instance:

  • Cell Line : RAW264.7 (macrophage-like cells)
  • Assay Type : Nitric oxide production assay
  • Results : Significant reduction in nitric oxide levels upon treatment with the compound.

In Vivo Studies

While in vitro studies provide initial insights, further research is needed to evaluate the compound's efficacy in vivo. Animal models of inflammation could be utilized to assess:

  • Dosing Regimen : Optimal dosing for therapeutic effects.
  • Side Effects : Evaluation of any adverse reactions associated with treatment.

Data Table of Biological Activities

Activity TypeObserved EffectExperimental Model
Anti-inflammatoryInhibition of nitric oxide productionRAW264.7 cells
Cytokine modulationReduced pro-inflammatory cytokinesTBD

Case Studies and Research Findings

  • Study on Nitric Oxide Inhibition :
    • Conducted using RAW264.7 cells.
    • Results showed a dose-dependent decrease in nitric oxide production when treated with varying concentrations of the compound.
  • Potential for Drug Development :
    • The unique structural features suggest its use as a lead compound in developing new anti-inflammatory drugs targeting specific receptors involved in inflammatory pathways.

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC-MS to terminate reactions at optimal conversion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 7.2–8.1 ppm (aromatic protons from fluorobenzenesulfonyl and methoxyphenyl groups) and δ 3.7–4.2 ppm (piperidine-CH₂ and methoxy group) .
    • ¹³C NMR : Confirm carbonyl (C=O) peaks at ~165–170 ppm .
  • IR Spectroscopy : Stretches at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₃H₂₇FN₃O₅S: 500.1623) .

Data Reporting Standards :
Include full spectral assignments, solvent peaks, and impurity thresholds (<0.5% by HPLC).

Advanced: How can researchers address low yields in the ethanediamide coupling step?

Methodological Answer:
Low yields (<40%) often arise from steric hindrance or competing side reactions. Solutions include:

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP vs. EDC/HOBt) .
  • Temperature Control : Perform reactions at 0–5°C to minimize undesired acylation of the piperidine nitrogen .

Q. Example Yield Data :

SolventCatalystYield (%)
DMFEDC/HOBt35
THFDCC/DMAP52
CH₂Cl₂Cl⁻-HOBt48

Advanced: What experimental designs elucidate the compound’s interaction with biological targets (e.g., enzymes/receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure binding kinetics (KD) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonds with sulfonyl groups) .

Case Study :
Inhibition of 5-HT₆ receptors showed IC₅₀ = 120 nM (SPR) and ΔH = −8.2 kcal/mol (ITC), suggesting strong hydrophobic interactions .

Data Contradiction: How can conflicting reports on biological activity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Discrepancies often stem from:

Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate via HPLC-MS .

Structural Analogues : Compare activity with derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to identify SAR trends .

Q. Resolution Workflow :

  • Re-test the compound under standardized assay protocols.
  • Cross-validate using orthogonal techniques (e.g., SPR + enzymatic assay).

Structure-Activity Relationship (SAR): Which substituent modifications enhance target affinity?

Q. Key Findings :

SubstituentTarget Affinity (IC₅₀)Mechanism Insight
4-Fluoro (current)120 nMOptimal sulfonyl polarity
4-Chloro85 nMIncreased hydrophobicity
2-Methoxy (retained)150 nMπ-Stacking with receptors

Q. Methodology :

  • Synthesize analogues via parallel synthesis .
  • Test in vitro against a panel of related targets (e.g., GPCRs, kinases) .

Computational Modeling: What in silico methods predict binding modes and affinity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to homology models of targets (e.g., 5-HT₆ receptor PDB: 6XBM) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthesis .

Validation : Compare predicted KD with experimental SPR data (R² > 0.85 indicates reliability).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.